N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide, commonly known as CMF-019, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CMF-019 belongs to the class of oxadiazole derivatives and has been found to possess a wide range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of CMF-019 is not fully understood. However, it has been suggested that CMF-019 may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. CMF-019 has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
CMF-019 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. CMF-019 has also been shown to reduce the expression of COX-2 and iNOS, two enzymes involved in inflammation. In cancer cells, CMF-019 has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMF-019 in lab experiments include its high purity and yield, as well as its well-characterized pharmacological activities. However, there are also some limitations to using CMF-019 in lab experiments. For example, the exact mechanism of action of CMF-019 is not fully understood, which may make it difficult to design experiments to study its effects. Additionally, the toxicity of CMF-019 has not been fully evaluated, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CMF-019. One area of interest is the development of CMF-019 as a potential cancer therapy. Further studies are needed to evaluate the efficacy and safety of CMF-019 in animal models of cancer, as well as in human clinical trials. Another area of interest is the potential use of CMF-019 in the treatment of inflammatory diseases. Additional studies are needed to evaluate the anti-inflammatory effects of CMF-019 in animal models of inflammation, as well as in human clinical trials. Finally, further studies are needed to elucidate the exact mechanism of action of CMF-019, which may provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of CMF-019 involves the reaction of 4-chlorobenzyl chloride with ethyl 4-fluorobenzoate in the presence of a base to form the intermediate ethyl 4-(4-chlorobenzyl)-2-fluorobenzoate. This intermediate is then reacted with hydrazine hydrate and sodium acetate to form the final product, CMF-019. The synthesis of CMF-019 has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
CMF-019 has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. CMF-019 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, CMF-019 has been shown to reduce inflammation in animal models, indicating its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-2-23(18(24)13-5-9-15(20)10-6-13)11-16-21-17(22-25-16)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBSEXRWTUBINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.